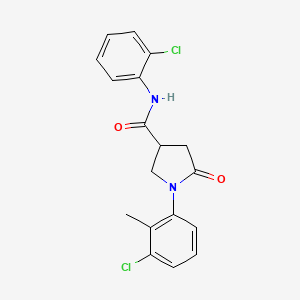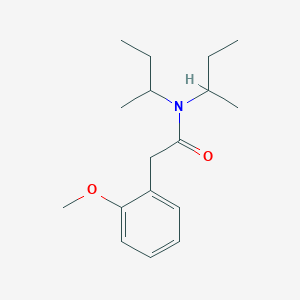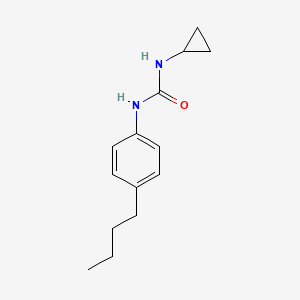
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CCMP, is a synthetic compound that belongs to the class of pyrrolidinecarboxamides. CCMP is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. CCMP has been extensively studied for its potential use in cancer therapy and other diseases that involve DNA damage.
Mécanisme D'action
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide inhibits the activity of PARP, which is involved in DNA repair and cell survival. PARP inhibitors, such as this compound, selectively kill cancer cells that have defects in DNA repair pathways, such as BRCA mutations. This compound induces synthetic lethality in cancer cells, where the combination of PARP inhibition and DNA damage leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to inhibit PARP activity in vitro and in vivo. This compound has also been shown to induce DNA damage and cell death in cancer cells that have defects in DNA repair pathways. This compound has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its potency, selectivity, and minimal toxicity in normal cells. This compound has been extensively studied in preclinical and clinical studies, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, this compound has some limitations for lab experiments, including its solubility and stability, which can affect its efficacy and bioavailability.
Orientations Futures
There are several future directions for the research on 1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to study the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its efficacy and overcome resistance. Another direction is to study the potential use of this compound in other diseases that involve DNA damage, such as neurodegenerative diseases and inflammatory disorders. Additionally, the development of new PARP inhibitors with improved efficacy, bioavailability, and safety profiles is an important area of research.
Méthodes De Synthèse
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by several methods, including the reaction of 3-chloro-2-methylbenzoic acid with 2-chloroaniline, followed by cyclization with ethyl acetoacetate and subsequent reaction with ammonia. Another method involves the reaction of 2-chloroaniline with 3-chloro-2-methylbenzoyl chloride, followed by cyclization with pyrrolidine-2,5-dione and subsequent reaction with ammonia.
Applications De Recherche Scientifique
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors, such as this compound, have shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer. This compound has also been studied for its potential use in other diseases that involve DNA damage, such as neurodegenerative diseases and inflammatory disorders.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-11-13(19)6-4-8-16(11)22-10-12(9-17(22)23)18(24)21-15-7-3-2-5-14(15)20/h2-8,12H,9-10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUZVWOXXHLOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorobenzyl)-4-[(3-isopropyl-5-isoxazolyl)carbonyl]morpholine](/img/structure/B5417350.png)
![6-[(diethylamino)methyl]-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5417355.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5417361.png)
![4-benzyl-3-ethyl-1-[(5-methyl-3-isoxazolyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5417367.png)
![4-fluoro-N-(2-{[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B5417370.png)
![5-imino-6-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5417372.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-6-methylpyridin-2(1H)-one](/img/structure/B5417387.png)
![ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate](/img/structure/B5417409.png)

![5-{[2-(trifluoromethyl)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5417418.png)
![N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)vinyl]benzamide](/img/structure/B5417421.png)
![N-(4-methylphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5417432.png)
![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)carbonyl]-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5417454.png)